5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine
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Overview
Description
5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the N-position, a methyl group at the 4-position, and a nitro group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine typically involves multiple steps:
Nitration: The starting material, 4-methylpyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Bromination: The nitrated product is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Ethylation: The final step involves the ethylation of the amine group at the 2-position using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 5-Bromo-N-ethyl-4-methyl-3-aminopyridin-2-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 5-Bromo-N-ethyl-4-carboxy-3-nitropyridin-2-amine.
Scientific Research Applications
5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding. The ethyl and methyl groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine: can be compared with other similar compounds:
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure but with a methyl group instead of an ethyl group at the N-position.
5-Bromo-2-methoxy-3-nitropyridine: Contains a methoxy group instead of an amine group at the 2-position.
2-Amino-5-bromo-3-nitropyridine: Lacks the ethyl and methyl groups, with an amino group at the 2-position.
These comparisons highlight the unique structural features of This compound , such as the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-3-10-8-7(12(13)14)5(2)6(9)4-11-8/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEKEYYPHDLMEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C(=C1[N+](=O)[O-])C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682470 |
Source
|
Record name | 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-58-4 |
Source
|
Record name | 2-Pyridinamine, 5-bromo-N-ethyl-4-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-ethyl-4-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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